3-Amino-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid
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Overview
Description
3-Amino-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid is a complex organic compound characterized by its benzothiophene core structure, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzothiophene precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The boronic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Nitrobenzothiophene derivatives.
Reduction: Benzothiophene-2-carboxylic acid derivatives.
Substitution: Various boronic acid derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
3-Amino-6-(phenylboronic acid)-1-benzothiophene-2-carboxylic acid
3-Amino-6-(ethylboronic acid)-1-benzothiophene-2-carboxylic acid
3-Amino-6-(methylboronic acid)-1-benzothiophene-2-carboxylic acid
Uniqueness: 3-Amino-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid is unique due to its tetramethyl-1,3,2-dioxaborolan-2-yl group, which provides enhanced stability and reactivity compared to simpler boronic acid derivatives. This makes it particularly useful in cross-coupling reactions and other synthetic applications.
Properties
IUPAC Name |
3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4S/c1-14(2)15(3,4)21-16(20-14)8-5-6-9-10(7-8)22-12(11(9)17)13(18)19/h5-7H,17H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPBFJDVJPVEGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C(S3)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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